molecular formula C4H8O3S B127116 Tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 13031-76-0

Tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B127116
CAS No.: 13031-76-0
M. Wt: 136.17 g/mol
InChI Key: AMXKVIWWXBYXRS-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-ol 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147314. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Hydroxysulfolane, also known as 1,1-dioxothiolan-3-ol, Tetrahydrothiophene-3-ol 1,1-dioxide, or Sulfolan-3-ol, is a metabolite of busulfan . Busulfan is a chemotherapy drug primarily used as part of a conditioning regimen prior to hematopoietic stem cell transplantation to treat chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) among other hematological malignancies . Therefore, the primary targets of 3-Hydroxysulfolane are likely to be similar to those of busulfan, which are the DNA in cancer cells .

Mode of Action

Busulfan, the parent compound, is a bifunctional alkylating agent that destroys cancerous cells by interfering with their dna, thereby preventing them from further dividing and ultimately leading to cell death through apoptosis .

Biochemical Pathways

Busulfan is primarily metabolized in the liver by glutathione s-transferases (GSTs) to form various metabolites, including tetrahydrothiophenium ion (THT+), tetrahydrothiophene 1-oxide, sulfolane, and 3-hydroxysulfolane . The metabolism of busulfan and its metabolites involves several biochemical pathways, including the glutathione pathway .

Pharmacokinetics

It is extensively metabolized, and less than 2% is excreted renally unchanged . The bioavailability of busulfan is highly variable, even with IV administration . The clearance and volume of distribution of busulfan and its metabolite sulfolane have been studied .

Result of Action

As a metabolite of busulfan, it may contribute to the overall therapeutic effect of busulfan, which includes the eradication of cancerous stem cells and residual hematopoiesis before bone marrow transplantation .

Action Environment

The action of 3-Hydroxysulfolane, like that of many drugs, can be influenced by various environmental factors. For instance, the method for producing 3-Hydroxysulfolane involves treating sulfolane with an aqueous alkali solution and neutralizing the aqueous solution with acid to obtain a neutralized liquid . This suggests that the pH and the presence of certain ions in the environment could potentially influence the stability and efficacy of 3-Hydroxysulfolane.

Biological Activity

Tetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃N₃O₄S. Its structure features a tetrahydrothiophene core, which contributes to its unique chemical properties. The presence of hydroxyl and amino groups enhances its solubility and reactivity, allowing for various biological interactions.

Biological Activities

Tetrahydrothiophene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in experimental models, suggesting its utility in treating inflammatory diseases.
  • Antioxidant Properties : Certain derivatives demonstrate significant antioxidant activity comparable to that of ascorbic acid, which is crucial for combating oxidative stress-related diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. These interactions may influence signaling pathways or cellular processes critical for maintaining homeostasis. For example, some studies suggest that these compounds may act as allosteric enhancers at adenosine receptors or glucagon receptor antagonists .

Synthesis

Recent advancements in the synthesis of Tetrahydrothiophene derivatives have facilitated the exploration of their biological activities. A convenient multigram scale synthesis method has been developed, allowing researchers to obtain these compounds efficiently for further study .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies have indicated that exposure to high concentrations can lead to adverse effects in animal models. For instance:

  • Inhalation Toxicity : Inhalation studies in rats revealed a NOAEL (No Observed Adverse Effect Level) of 180 mg/m³ for mild irritation. Higher doses resulted in more severe outcomes .
  • Reproductive Toxicity : In pregnant rats, exposure led to decreased birth indices and increased stillbirths at high doses .

Case Studies and Research Findings

StudyFindings
Andersen et al. (2007)Identified inhalation toxicity parameters with NOAEL values and observed effects on adrenal glands in rats.
Glaser (1990)Reported on the inhalation exposure effects and established baseline toxicity data for future assessments.
Recent Synthesis StudiesDemonstrated significant antioxidant activity in newly synthesized derivatives compared to established standards like ascorbic acid .

Properties

IUPAC Name

1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-4-1-2-8(6,7)3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXKVIWWXBYXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315944
Record name 3-Hydroxysulfolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-76-0
Record name 3-Hydroxysulfolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, tetrahydro-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13031-76-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147314
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxysulfolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxytetrahydrothiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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